

Solubility Profile of Z-Phg-OH in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Z-Phg-OH

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **Z-Phg-OH** (N-carbobenzyloxy-D-phenylglycine) in a range of common organic solvents. The data presented here is critical for professionals in drug development and chemical research, aiding in solvent selection for synthesis, purification, and formulation.

Core Data Presentation: Solubility of Z-Phg-OH

The following table summarizes the mole fraction solubility (x_1) of **Z-Phg-OH** in eleven different organic solvents at various temperatures, as determined by the static gravimetric method.^[1] This data is essential for understanding the thermodynamic behavior of **Z-Phg-OH** in these solvent systems.

Temperature (K)	Methanol	Ethanol	Isopropyl Alcohol	n-Propyl Alcohol
283.15	0.0883	0.0645	0.0573	0.0531
288.15	0.1007	0.0738	0.0658	0.0612
293.15	0.1145	0.0843	0.0754	0.0702
298.15	0.1301	0.0961	0.0862	0.0803
303.15	0.1475	0.1095	0.0983	0.0917
308.15	0.1671	0.1246	0.1119	0.1044
313.15	0.1891	0.1417	0.1272	0.1186
318.15	0.2138	0.1611	0.1445	0.1346
323.15	0.2416	0.1831	0.1641	0.1526

Temperature (K)	Methyl Acetate	Ethyl Acetate	Acetone	Dichloromethane
283.15	0.1021	0.0811	0.1253	0.0315
288.15	0.1163	0.0927	0.1428	0.0362
293.15	0.1322	0.1058	0.1623	0.0416
298.15	0.1499	0.1205	0.1841	0.0478
303.15	0.1700	0.1372	0.2086	0.0548
308.15	0.1925	0.1561	0.2361	0.0628
313.15	0.2179	0.1774	0.2671	0.0719
318.15	0.2464	0.2016	0.3021	0.0823
323.15	0.2786	0.2289	0.3416	0.0941

Temperature (K)	Acetonitrile	Butanone	Water
283.15	0.0421	0.0958	0.00016
288.15	0.0483	0.1093	0.00019
293.15	0.0554	0.1246	0.00023
298.15	0.0634	0.1420	0.00028
303.15	0.0725	0.1617	0.00034
308.15	0.0829	0.1841	0.00041
313.15	0.0947	0.2096	0.00049
318.15	0.1082	0.2386	0.00058
323.15	0.1236	0.2716	0.00069

Experimental Protocols

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method, which was employed to generate the data above.^[1] This protocol is a foundational technique in pharmaceutical and chemical research.

I. Materials and Apparatus

- Solute: **Z-Phg-OH** (purity $\geq 99.0\%$)
- Solvents: Organic solvents of analytical grade or higher purity.
- Equipment:
 - Analytical balance (± 0.0001 g)
 - Thermostatic shaker or water bath with temperature control (± 0.1 K)
 - Centrifuge
 - High-Performance Liquid Chromatography (HPLC) system with a UV detector

- Syringe filters (e.g., 0.22 μm PTFE)
- Glass vials with screw caps
- Volumetric flasks and pipettes

II. Procedure: Shake-Flask Method

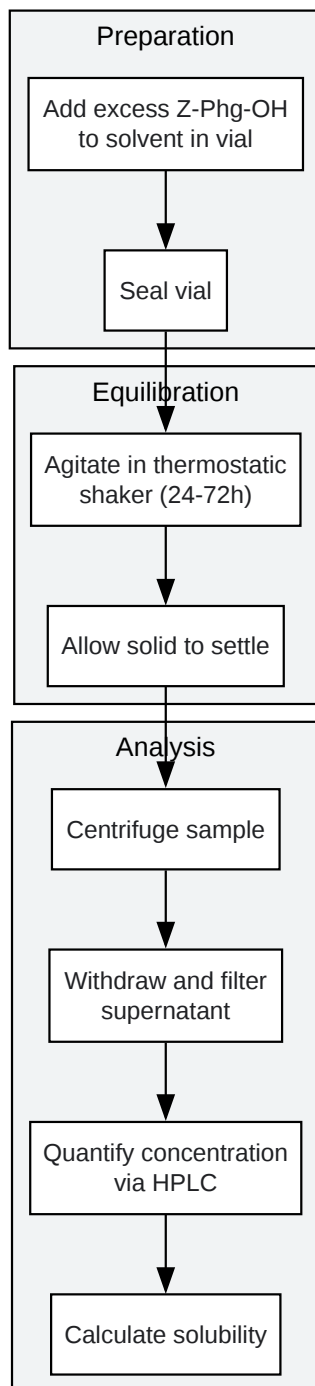
- Preparation of Saturated Solutions:
 - An excess amount of **Z-Phg-OH** is added to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration:
 - The vials are placed in a thermostatic shaker and agitated at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation:
 - After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
 - To completely separate the solid from the liquid phase, the suspension is then centrifuged.
- Sample Collection and Analysis:
 - A sample of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to match the experimental temperature.
 - The collected sample is immediately filtered through a chemically inert syringe filter into a pre-weighed container or volumetric flask to remove any remaining solid particles.
 - The weight of the collected filtrate is determined.
- Quantification:

- The concentration of **Z-Phg-OH** in the filtrate is determined using a validated analytical method, such as HPLC. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.^[1]
- Data Reporting:
 - The solubility is calculated and reported in terms of mole fraction, or other units such as mg/mL or g/L, at the specified temperature.

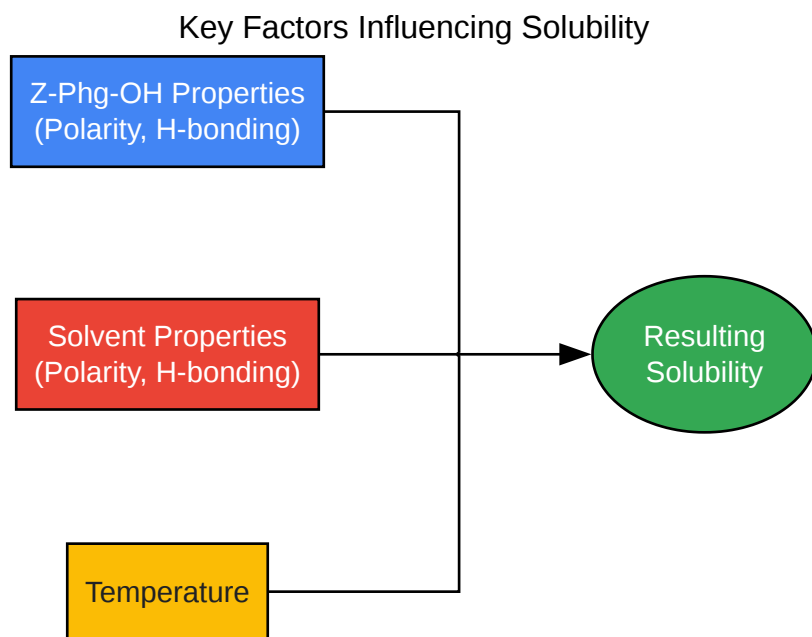
Visualizations

The following diagrams illustrate the key workflows and concepts related to solubility determination.

Workflow for Experimental Solubility Determination

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Caption: A generalized workflow for determining equilibrium solubility.



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Caption: Interplay of factors governing the solubility of **Z-Phg-OH**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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